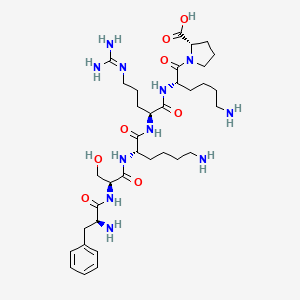
4,5-Dimethyl-2-propyl-3,6-dihydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of 2H-pyrans. This compound features a six-membered ring containing one oxygen atom and is characterized by the presence of two methyl groups and a propyl group attached to the ring. The structure of 2H-pyrans is significant in organic chemistry due to their presence in various natural products and their utility as intermediates in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanol with an acid catalyst can lead to the formation of the desired pyran ring. Another method involves the use of Lewis acids or Brønsted acids to catalyze the cyclization of suitable dienes or enynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into tetrahydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce tetrahydropyran derivatives .
Scientific Research Applications
4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity but different substitution patterns.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A compound with a similar ring system but different functional groups.
Uniqueness: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
648882-76-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4,5-dimethyl-2-propyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O/c1-4-5-10-6-8(2)9(3)7-11-10/h10H,4-7H2,1-3H3 |
InChI Key |
JKEWMBLUIOGEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=C(CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


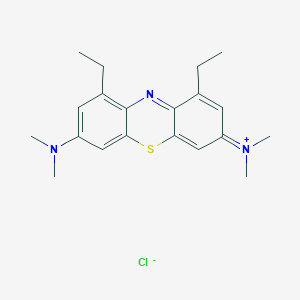

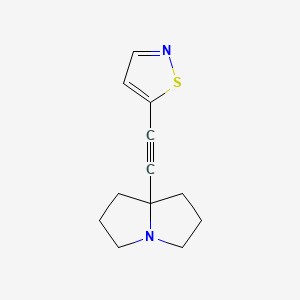
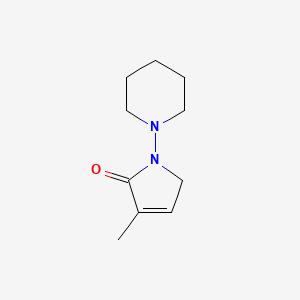
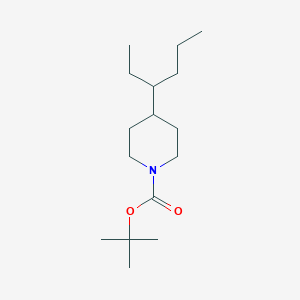
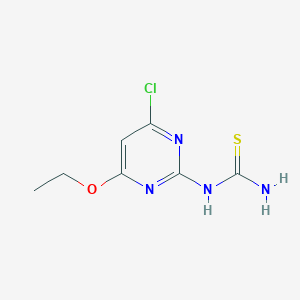

![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
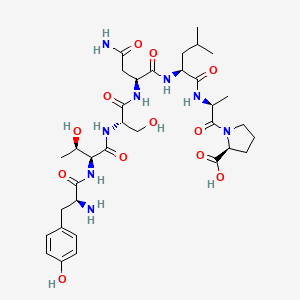
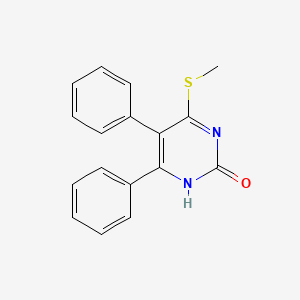

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
